
Glycidyl butyrate
Overview
Description
Glycidyl butyrate is an organic compound with the chemical formula C7H12O3. It is a colorless liquid that is soluble in alcohols and ethers but insoluble in water. This compound is widely used as an intermediate in the synthesis of various chemicals, including resins, coatings, and plastics. Its unique chemical structure, which includes an epoxide ring, makes it highly reactive and versatile for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidyl butyrate can be synthesized through the reaction of butyric acid with glycidol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is carried out in a continuous flow reactor to optimize production efficiency. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Hydrolysis
Glycidyl butyrate can undergo hydrolysis, which involves breaking the ester bond by adding water. This reaction typically requires a catalyst, such as an acid or a lipase enzyme, to proceed at a reasonable rate.
- Catalysts: Sulfuric acid or lipase enzymes
- Products: Butyric acid and Glycidol
- Use: The resulting glycidol can then react with a substrate when aided by a base to produce a glycidyl derivative .
Polymerization
This compound can undergo ring-opening polymerization, where the epoxide ring opens and links with other this compound molecules to form a polymer chain.
- Catalysts: Organobases or metal-free catalysts
- Product: Poly(this compound)
- Use: The resulting polymer can be used in producing coatings, resins, and plasticizers. Also, terpolymerization of this compound with glycidyl acteate and carbon dioxide produces pressure-sensitive adhesives .
Substitution Reactions
The epoxide ring in this compound is susceptible to nucleophilic substitution reactions. Nucleophiles, such as amines, thiols, and acids, can attack the epoxide ring, leading to the formation of substituted products [2, 18].
- Nucleophiles: Amines, thiols, and acids [2, 18]
- Conditions: Mild to moderate conditions [2, 18]
- Use: Creates various this compound derivatives
Oxidation and Reduction
This compound can undergo oxidation and reduction reactions, modifying its chemical structure.
- Oxidation: Oxidation can convert the compound to corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert the glycidyl group to a hydroxyl group. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Biochemical properties
This compound has shown significant effects on various types of cells and cellular processes. The compound primarily involves its conversion to (S)-(-)-glycidol through hydrolysis, which suggests its involvement in ester hydrolysis metabolic pathways. Research on butyrate has shown that it can enhance performance and control gut health disorders in animals when ingested soon after birth.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Active Pharmaceutical Ingredients (APIs)
Glycidyl butyrate serves as a key intermediate in the production of several APIs. Notably, RGB is utilized in the synthesis of Linezolid, an antibiotic used to treat multidrug-resistant Gram-positive infections. The presence of SGB as an impurity in RGB necessitates its quantification to ensure the quality of the final drug product .
2. Chiral Resolution and Quality Control
A validated high-performance liquid chromatography (HPLC) method has been developed for the enantiomeric separation of this compound. This method is crucial for monitoring SGB levels in RGB, ensuring that impurity limits are maintained within specifications for drug synthesis . The method employs a cellulose-based chiral stationary phase, demonstrating high specificity and accuracy .
3. Enzyme Immobilization
this compound is also used in enzyme immobilization techniques. Its epoxy group allows for the covalent attachment of enzymes to solid supports, enhancing their stability and reusability in various biochemical applications . This process can lead to improved efficiency in enzymatic reactions, making it valuable in industrial biotechnology.
Case Study 1: Linezolid Synthesis
A study highlighted the use of RGB in synthesizing Linezolid, focusing on the need for precise control over impurity levels. The researchers developed a robust HPLC method to quantify SGB, demonstrating that maintaining specific impurity thresholds is critical for ensuring the efficacy and safety of the final pharmaceutical product .
Case Study 2: Kinetic Resolution
Another investigation explored the kinetic resolution of racemic this compound using a multiphase membrane enzyme reactor. This approach allowed for the selective conversion of one enantiomer into valuable products while minimizing waste and maximizing yield . The findings suggest that such methods could be scaled up for industrial applications.
Mechanism of Action
The mechanism of action of glycidyl butyrate primarily involves its reactivity due to the presence of the epoxide ring. This ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. In biological systems, this compound can be hydrolyzed by enzymes such as lipases to form glycidol and butyric acid. These products can then participate in further biochemical pathways .
Comparison with Similar Compounds
Glycidyl methacrylate: Similar in structure but contains a methacrylate group instead of a butyrate group.
Glycidyl acetate: Contains an acetate group instead of a butyrate group.
Uniqueness: Glycidyl butyrate is unique due to its specific reactivity and the properties imparted by the butyrate group. This makes it particularly useful in applications requiring specific chemical and physical properties, such as in the production of flexible and durable polymers .
Biological Activity
Glycidyl butyrate (GB) is an epoxide compound derived from butyric acid and glycidol, recognized for its potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, focusing on its synthesis, toxicity, immunogenicity, and therapeutic applications.
This compound is synthesized through the reaction of glycidol with butyric acid. The process often involves enantioselective methods to produce specific stereoisomers that exhibit distinct biological activities. For instance, (R)-glycidyl butyrate (RGB) serves as a precursor for synthesizing various biologically active compounds, including the antibiotic Linezolid, which is effective against multidrug-resistant Gram-positive infections .
1. Cytotoxicity and Immunogenicity
Research indicates that this compound exhibits low cytotoxicity at low concentrations. A study evaluating the cytotoxic effects of poly(glycidyl acetate-co-glycidyl butyrate carbonate)s found that one specific polymer formulation, (GA-co-GB)-87, was non-cytotoxic to NIH 3T3 fibroblasts at low doses and showed minimal cytotoxicity at higher concentrations . Furthermore, it was found to be non-immunogenic to RAW 264.7 macrophages, suggesting its potential safety for biomedical applications.
2. Degradation Profile
The degradation of this compound-based polymers was assessed in phosphate-buffered saline (PBS) and PBS with added cholesterol esterase. The study revealed that approximately 50% of the original polymer degraded within 21 days without significant increase in degradation rates due to the presence of esterase . This property is crucial for developing temporary bioadhesives in medical applications.
Therapeutic Applications
This compound's derivatives have been explored for their antibacterial properties. For example, RGB has been used as a building block in synthesizing compounds with demonstrated antileishmanial activity and cytotoxic effects against leukemia cells . Additionally, research into novel derivatives aims to enhance pharmacological profiles while reducing toxicity.
Study on Immunogenic Response
A study involving the evaluation of (GA-co-GB)-87's immunogenic response involved treating RAW 264.7 cells with the polymer and measuring interleukin-6 (IL-6) levels via ELISA. The results indicated that the polymer did not induce significant IL-6 production compared to controls treated with lipopolysaccharide (LPS), a known immunogenic agent . This finding supports the potential use of this compound-based materials in clinical settings where biocompatibility is essential.
Data Summary
Property | Observation |
---|---|
Cytotoxicity | Non-cytotoxic at low doses; minimal at high concentrations |
Immunogenicity | Non-immunogenic to RAW 264.7 macrophages |
Degradation Rate | ~50% degradation in 21 days in PBS |
Therapeutic Potential | Antibacterial and antileishmanial activities |
Q & A
Q. What are the established methods for synthesizing enantiomerically pure (R)-glycidyl butyrate?
Basic Research Focus
Enantioselective synthesis of (R)-glycidyl butyrate typically involves enzymatic resolution of racemic mixtures. A common approach uses lipases to hydrolyze the (±)-glycidyl butyrate ester, selectively retaining the (R)-enantiomer. For example, the lipase from Rhizopus oryzae has been immobilized to enhance enantioselectivity, achieving high enantiomeric excess (ee%) under aqueous conditions . The reaction often requires running beyond 50% conversion to ensure high purity of the (R)-enantiomer, as incomplete resolution can lead to contamination with the undesired (S)-form .
Q. How can reaction conditions for enzymatic resolution of glycidyl butyrate be systematically optimized?
Basic Research Focus
Plackett-Burman design and Response Surface Methodology (RSM) are critical for optimizing variables such as substrate concentration, enzyme loading, temperature, and pH. For instance, a study identified substrate concentration (0.499 mol/L), lipase amount (30.23 mg/g), and temperature (29.68°C) as optimal parameters, achieving 93.28% ee% compared to 84.65% under non-optimized conditions . Regression models and ANOVA validate the interplay between factors, enabling reproducible scale-up.
Q. What factors influence enantiomeric excess (ee%) in lipase-catalyzed kinetic resolutions of this compound?
Advanced Research Focus
Key factors include:
- Enzyme source and immobilization : Immobilized lipases (e.g., on hydrophobic supports) show enhanced stability and selectivity .
- Substrate-to-enzyme ratio : Excess substrate can saturate active sites, reducing efficiency .
- Solvent and pH : Aqueous-organic biphasic systems may improve enzyme activity but require pH optimization to prevent denaturation .
Contradictions arise when comparing studies due to variability in enzyme batches or immobilization matrices, necessitating rigorous reproducibility checks.
Q. How do immobilization techniques modulate lipase performance in this compound resolution?
Advanced Research Focus
Immobilization alters lipase conformation, affecting substrate accessibility and enantioselectivity. For example, lipases adsorbed on octyl-agarose exhibit higher activity toward (R)-glycidyl butyrate due to interfacial activation . However, covalent immobilization may restrict conformational flexibility, reducing catalytic efficiency. Researchers must balance enzyme stability with activity loss during immobilization.
Q. What methodological challenges arise in achieving stereochemical control during this compound synthesis?
Advanced Research Focus
- Epimerization : Prolonged reaction times or basic conditions can racemize the product, lowering ee% .
- Enzyme-substrate mismatch : Lipases with broad specificity may hydrolyze both enantiomers, necessitating screening for enantioselective variants .
- Scale-up effects : Mass transfer limitations in large batches can reduce resolution efficiency, requiring reactor design adjustments .
Q. How can researchers analyze contradictory data in this compound optimization studies?
Advanced Research Focus
Contradictions often stem from:
- Variable enzyme sources : Different lipase isoforms (e.g., Candida antarctica vs. Rhizopus oryzae) exhibit distinct kinetic properties .
- Non-linear factor interactions : Temperature and substrate concentration may synergistically affect ee%, complicating linear regression models .
Robust statistical tools like partial least squares (PLS) regression or machine learning algorithms can disentangle complex variable interactions.
Q. What catalyst designs enable controlled polymerization of this compound?
Advanced Research Focus
Enantiopure (R)- or (S)-glycidyl butyrate can be polymerized using metal-free bicomponent catalysts (e.g., organobase/thiourea), which prevent transesterification and epimerization. This yields isotactic poly(glycidyl ester)s with regioregularity. Subsequent methanolysis cleaves pendant butyrate groups, generating stereoregular polyglycerols for biomedical applications .
Q. What are the trade-offs between kinetic resolution and asymmetric synthesis for this compound production?
Advanced Research Focus
- Kinetic resolution : Requires racemic starting material and achieves ≤50% theoretical yield unless coupled with in situ racemization. Advantages include high enantioselectivity .
- Asymmetric epoxidation : Direct synthesis from prochiral alkenes (e.g., using Jacobsen catalysts) offers higher yields but faces challenges in stereocontrol and catalyst cost .
Properties
IUPAC Name |
oxiran-2-ylmethyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNSNVGRSIOCEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2461-40-7 | |
Record name | Glycidyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2461-40-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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